molecular formula C10H7NO2 B091326 1-Nitroso-2-naphthol CAS No. 131-91-9

1-Nitroso-2-naphthol

Cat. No. B091326
CAS RN: 131-91-9
M. Wt: 173.17 g/mol
InChI Key: YXAOOTNFFAQIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05446151

Procedure details

A mixture 1,3-dihydro-1,3,3-trimethyl-2-methyleneindoline (3.62 g; 0.021 mol) and 1-nitroso-2-naphthol (3.46 g; 0.02 mol) in ethanol (80.0 ml) was heated under reflux for 2 h. The solution was evaporated and the residue flash-chromatographed over silica (dichloromethane) to give 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-3H-naphtho[2,1-b][1,4]oxazine] as a pale yellow solid (3-96 g; 60%).
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]([CH3:12])[C:3]1=[CH2:4].[N:14]([C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][C:17]=1[OH:26])=O>C(O)C>[CH3:12][N:5]1[C:3]2([O:26][C:17]3[CH:18]=[CH:19][C:20]4[C:25]([C:16]=3[N:14]=[CH:4]2)=[CH:24][CH:23]=[CH:22][CH:21]=4)[C:2]([CH3:13])([CH3:1])[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2

Inputs

Step One
Name
Quantity
3.62 g
Type
reactant
Smiles
CC1(C(=C)N(C2=CC=CC=C21)C)C
Name
Quantity
3.46 g
Type
reactant
Smiles
N(=O)C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue flash-chromatographed over silica (dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
CN1C2=CC=CC=C2C(C12C=NC1=C(O2)C=CC2=CC=CC=C21)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.